molecular formula C15H14FNO4S B6077131 N-[4-(ethylsulfonyl)-2-hydroxyphenyl]-4-fluorobenzamide

N-[4-(ethylsulfonyl)-2-hydroxyphenyl]-4-fluorobenzamide

Cat. No. B6077131
M. Wt: 323.3 g/mol
InChI Key: CRSLYFVFFCHJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(ethylsulfonyl)-2-hydroxyphenyl]-4-fluorobenzamide, also known as EF24, is a synthetic small molecule that has been found to possess potent anti-cancer properties. It was first synthesized in 2004 by researchers at the University of Wisconsin-Madison, USA. Since then, EF24 has been extensively studied for its potential use in cancer therapy.

Mechanism of Action

N-[4-(ethylsulfonyl)-2-hydroxyphenyl]-4-fluorobenzamide works by inhibiting the activity of a protein called NF-kappaB, which is involved in the regulation of cell growth, inflammation, and apoptosis. By inhibiting NF-kappaB, this compound induces apoptosis in cancer cells and prevents their growth and spread.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in addition to its anti-cancer properties. It has been shown to reduce inflammation, protect against oxidative stress, and improve insulin sensitivity. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(ethylsulfonyl)-2-hydroxyphenyl]-4-fluorobenzamide is that it is relatively easy to synthesize and can be produced in large quantities. It is also stable and can be stored for long periods of time. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-[4-(ethylsulfonyl)-2-hydroxyphenyl]-4-fluorobenzamide. One area of interest is the development of more effective delivery methods for this compound, such as nanoparticles or liposomes, which could improve its solubility and bioavailability. Another area of interest is the investigation of this compound's potential use in combination with other anti-cancer drugs to enhance its effectiveness. Additionally, this compound's potential use in the treatment of neurological disorders is an area of ongoing research. Overall, this compound shows great promise as a potential anti-cancer and neuroprotective agent, and further research is needed to fully explore its potential.

Synthesis Methods

N-[4-(ethylsulfonyl)-2-hydroxyphenyl]-4-fluorobenzamide is synthesized by reacting 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with 4-(ethylsulfonyl)-2-hydroxyaniline in the presence of a base to form this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-[4-(ethylsulfonyl)-2-hydroxyphenyl]-4-fluorobenzamide has been found to be effective against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. This compound has also been found to inhibit the growth and metastasis of cancer cells in animal models.

properties

IUPAC Name

N-(4-ethylsulfonyl-2-hydroxyphenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-2-22(20,21)12-7-8-13(14(18)9-12)17-15(19)10-3-5-11(16)6-4-10/h3-9,18H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSLYFVFFCHJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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